Cas no 205171-10-4 (2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine
- (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate
- [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate
- F12832
- A855489
- 2,6-Dichloro-9-(2-C-Methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine
- 2,6-Dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine
- 9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)-
- 2,6-Dichloro-9-(2-b-C-methyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine
-
- MDL: MFCD25542507
- インチ: 1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22-,24-,30-,32-/m1/s1
- InChIKey: XTCBOJNEMVXZEK-ZLZVUVTQSA-N
- SMILES: ClC1C2=C(N=C(N=1)Cl)N(C=N2)[C@H]1[C@@](C)([C@@H]([C@@H](COC(C2C=CC=CC=2)=O)O1)OC(C1C=CC=CC=1)=O)OC(C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 45
- 回転可能化学結合数: 11
- 複雑さ: 1050
- XLogP3: 6.7
- トポロジー分子極性表面積: 132
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 752.7±70.0 °C at 760 mmHg
- フラッシュポイント: 409.0±35.7 °C
- Solubility: Insuluble (2.3E-5 g/L) (25 ºC),
- じょうきあつ: 0.0±2.5 mmHg at 25°C
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB462850-250 mg |
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine; . |
205171-10-4 | 250mg |
€1168.00 | 2023-06-15 | ||
Chemenu | CM138792-1g |
(2R,3R,4R,5R)-5-((benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate |
205171-10-4 | 97% | 1g |
$1066 | 2023-02-17 | |
A2B Chem LLC | AB05966-250mg |
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-o-benzoyl-beta-d-ribofuranosyl)purine |
205171-10-4 | 95% | 250mg |
$729.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1256565-100mg |
9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |
205171-10-4 | 95% | 100mg |
$995 | 2025-02-20 | |
eNovation Chemicals LLC | Y1256565-25mg |
9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |
205171-10-4 | 95% | 25mg |
$405 | 2025-02-20 | |
eNovation Chemicals LLC | Y1256565-25mg |
9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |
205171-10-4 | 95% | 25mg |
$405 | 2025-02-25 | |
eNovation Chemicals LLC | Y1256565-250mg |
9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-ß-D-ribofuranosyl)- |
205171-10-4 | 95% | 250mg |
$1205 | 2024-06-07 | |
abcr | AB462850-250mg |
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine; . |
205171-10-4 | 250mg |
€1450.80 | 2025-02-20 | ||
Ambeed | A473731-1g |
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-2-(2,6-dichloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3,4-diyl dibenzoate |
205171-10-4 | 97% | 1g |
$1742.0 | 2024-07-28 | |
1PlusChem | 1P002ADQ-250mg |
9H-Purine, 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranosyl)- |
205171-10-4 | 95% | 250mg |
$842.00 | 2023-12-19 |
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purineに関する追加情報
Introduction to 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine (CAS No. 205171-10-4)
2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine is a sophisticated nucleoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 205171-10-4, represents a confluence of structural complexity and biological potential, making it a subject of extensive research and development. The molecule's unique architecture, featuring a purine core substituted with chloro groups at the 2 and 6 positions and an elaborate oligosaccharide moiety at the 9-position, positions it as a promising candidate for various therapeutic applications.
The synthesis of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine involves intricate carbohydrate chemistry and nucleophilic substitution reactions. The presence of benzoyl groups at the 2', 3', and 5' positions of the ribose sugar not only enhances the stability of the molecule but also influences its solubility and metabolic profile. These structural features are critical in determining its pharmacokinetic behavior and interaction with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various enzymes and receptors. Studies suggest that the chloro substituents at the purine ring may facilitate interactions with enzymes involved in DNA replication and repair, while the oligosaccharide chain could modulate its recognition by cellular receptors. This dual functionality makes 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine a versatile scaffold for drug design.
In the realm of medicinal biology, this compound has been explored for its potential in modulating inflammatory pathways. Emerging research indicates that it may interfere with key signaling molecules such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. These pathways are central to numerous inflammatory diseases, including rheumatoid arthritis and Crohn's disease. The ability of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine to modulate these pathways without significant off-target effects is a testament to its structural optimization.
The role of glycosylation in drug design cannot be overstated. The benzoylated beta-D-ribofuranosyl moiety in this compound not only provides stability but also influences its pharmacological properties. Comparative studies have shown that benzoylation can enhance binding affinity to certain enzymes while reducing susceptibility to metabolic degradation. This balance is crucial for achieving prolonged therapeutic effects.
Furthermore, the synthesis of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine has been refined through continuous optimization of reaction conditions. Modern techniques such as flow chemistry and enzymatic catalysis have enabled more efficient and scalable production processes. These advancements are essential for transitioning from laboratory-scale research to clinical development.
Preclinical studies have demonstrated promising results regarding the safety and efficacy of this compound. Animal models have shown that it can effectively reduce inflammation without causing significant toxicity. The chloro groups at the purine ring appear to play a crucial role in mediating these effects by interacting with specific residues in target proteins.
The future direction of research on 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine lies in understanding its mechanism of action at a molecular level. High-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy are being employed to elucidate how this compound interacts with biological targets. Such insights will be invaluable for designing next-generation derivatives with enhanced potency and selectivity.
Additionally, computational modeling has emerged as a powerful tool in drug discovery. Molecular dynamics simulations can predict how 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine behaves within cellular environments. These simulations help identify key interactions that contribute to its therapeutic effects and provide guidance for structure-based drug design.
The integration of artificial intelligence (AI) into drug discovery has also accelerated the development process for compounds like this one. AI algorithms can analyze vast datasets to identify potential lead compounds based on their structural features and biological activity. This approach has already led to several breakthroughs in identifying novel therapeutic agents.
In conclusion, 2,6-Dichloro-9( ))
205171-10-4 (2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine) Related Products
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 263844-80-0(Lup-20(29)-en-28-oicacid, 3-(acetyloxy)-27-hydroxy-, methyl ester, (3a)- (9CI))
- 1780672-47-0([3-(1-cyclobutyl-1H-pyrazol-4-yl)propyl](methyl)amine)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 921826-64-4(N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-yl)methyl-1-benzofuran-2-carboxamide)
- 2137512-85-5(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid)
- 1023518-69-5(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide)
- 2229616-99-1(2-(but-3-yn-1-yl)-5-methylpyridine)
- 2613388-97-7(N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride)
